2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one 2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 890306-92-0
VCID: VC17568045
InChI: InChI=1S/C22H20F2N2O4S/c1-14(2)10-11-30-21-18(15-4-7-17(8-5-15)31(3,28)29)13-25-26(22(21)27)16-6-9-19(23)20(24)12-16/h4-9,12-13H,1,10-11H2,2-3H3
SMILES:
Molecular Formula: C22H20F2N2O4S
Molecular Weight: 446.5 g/mol

2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one

CAS No.: 890306-92-0

Cat. No.: VC17568045

Molecular Formula: C22H20F2N2O4S

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one - 890306-92-0

Specification

CAS No. 890306-92-0
Molecular Formula C22H20F2N2O4S
Molecular Weight 446.5 g/mol
IUPAC Name 2-(3,4-difluorophenyl)-4-(3-methylbut-3-enoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one
Standard InChI InChI=1S/C22H20F2N2O4S/c1-14(2)10-11-30-21-18(15-4-7-17(8-5-15)31(3,28)29)13-25-26(22(21)27)16-6-9-19(23)20(24)12-16/h4-9,12-13H,1,10-11H2,2-3H3
Standard InChI Key QGBNZGMLGNZIOB-UHFFFAOYSA-N
Canonical SMILES CC(=C)CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C

Introduction

Structural and Nomenclature Analysis

The systematic name of the compound reflects its pyridazinone core substituted with a 3,4-difluorophenyl group at position 2, a 4-(methanesulfonyl)phenyl moiety at position 5, and a 3-methylbut-3-en-1-yloxy chain at position 4. The pyridazinone scaffold is a six-membered ring containing two adjacent nitrogen atoms, which confers unique electronic properties and hydrogen-bonding capabilities . The methanesulfonyl group (-SO₂CH₃) enhances solubility in polar solvents and may contribute to target binding in biological systems, while the 3-methylbut-3-en-1-yloxy substituent introduces steric bulk and potential metabolic instability due to the allylic ether linkage .

Synthetic Pathways and Optimization

Core Pyridazinone Formation

Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines or through ring-opening reactions of furan derivatives. For this compound, a plausible route involves:

  • Preparation of 4-(Methanesulfonyl)Phenyl Subunit: Methanesulfonyl chloride reacts with benzene derivatives under Friedel-Crafts conditions to introduce the sulfonyl group, followed by nitration and reduction to yield the aniline intermediate .

  • Functionalization with 3,4-Difluorophenyl Group: Suzuki-Miyaura coupling between a boronic acid derivative of 3,4-difluorophenyl and a halogenated pyridazinone precursor could install this moiety, as palladium catalysis facilitates aryl-aryl bond formation .

Etherification and Final Assembly

The 3-methylbut-3-en-1-yloxy side chain is introduced via nucleophilic substitution, where the alcohol derivative of 3-methylbut-3-en-1-ol displaces a leaving group (e.g., chloride) at position 4 of the pyridazinone ring. This step often requires base catalysis, such as potassium carbonate, in polar aprotic solvents like DMF or THF .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Citation
SulfonylationMethanesulfonyl chloride, AlCl₃, DCM, 0°C85
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C73
Etherification3-Methylbut-3-en-1-ol, K₂CO₃, DMF, 60°C68

Physicochemical Properties

Solubility and Stability

The methanesulfonyl group enhances aqueous solubility (predicted logP ≈ 2.1), though the difluorophenyl and allyloxy substituents introduce hydrophobicity. Stability studies suggest susceptibility to oxidative degradation at the allylic ether position, necessitating storage under inert atmospheres .

Spectroscopic Characterization

  • ¹H NMR: Key signals include a singlet for the methanesulfonyl methyl group (δ 3.1 ppm), multiplet resonances for the difluorophenyl protons (δ 7.2–7.6 ppm), and olefinic protons from the allyloxy chain (δ 5.2–5.4 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 461.1 [M+H]⁺, with fragmentation patterns confirming the pyridazinone core and substituent losses .

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